

Application Notes and Protocols: Methylation of 1-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Bromophenyl)ethyl methyl ether

Cat. No.: B1278683

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methylation of alcohols to form methyl ethers is a fundamental transformation in organic synthesis, frequently employed in the fields of medicinal chemistry and drug development. The resulting ether linkage can alter a molecule's polarity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties. 1-(4-bromophenyl)ethanol is a versatile building block, and its methylation product, 1-bromo-4-(1-methoxyethyl)benzene, serves as a key intermediate in the synthesis of various complex organic molecules. The presence of the bromine atom provides a reactive handle for further modifications, such as cross-coupling reactions, making this scaffold particularly valuable in the construction of novel pharmaceutical agents.^[1]

This document provides detailed protocols for the methylation of 1-(4-bromophenyl)ethanol using methyl iodide, based on the principles of the Williamson ether synthesis. Safety precautions, reaction setup, workup, and purification procedures are described to guide researchers in achieving a successful synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of the starting material and the final product is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of Reactant and Product

Property	1-(4-bromophenyl)ethanol	1-bromo-4-(1-methoxyethyl)benzene
CAS Number	5391-88-8[2]	59891-97-3
Molecular Formula	C ₈ H ₉ BrO[2]	C ₉ H ₁₁ BrO[3]
Molecular Weight	201.06 g/mol [2]	215.09 g/mol
Appearance	White crystalline solid[4]	White/off-white or light yellow solid/liquid
Boiling Point	253.3°C at 760 mmHg[5]	Not specified
Melting Point	63.3°C[5]	Not specified
SMILES	CC(C1=CC=C(C=C1)Br)O[2]	CC(OC)C1=CC=C(Br)C=C1[3]
InChIKey	XTDTYSBVMQBQIBT-UHFFFAOYSA-N[2]	DUCFFBWPWJEFDI-UHFFFAOYSA-N[3]

Table 2: Spectroscopic Data for 1-bromo-4-(1-methoxyethyl)benzene

Spectroscopy	Data
¹ H NMR (Predicted)	δ 7.45 (d, 2H), 7.20 (d, 2H), 4.25 (q, 1H), 3.20 (s, 3H), 1.40 (d, 3H)
¹³ C NMR (Predicted)	δ 142.0, 131.5 (2C), 127.5 (2C), 121.0, 82.0, 56.5, 24.0
IR (Predicted)	2970, 2930, 1590, 1485, 1080, 1010, 820 cm ⁻¹
Mass Spectrum (EI)	m/z 214/216 (M+), 200/202, 185/187, 171/173, 119, 91

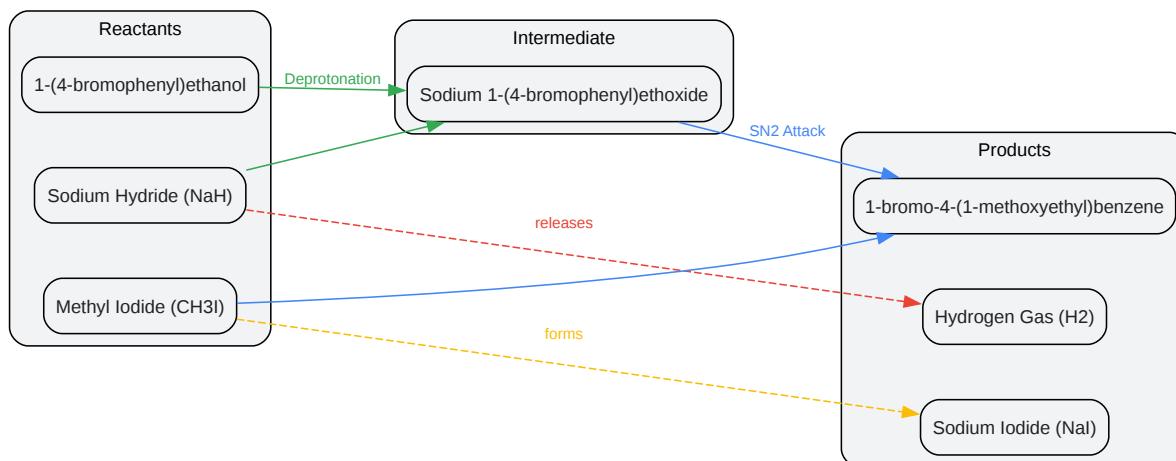
Experimental Protocols

The methylation of 1-(4-bromophenyl)ethanol is typically achieved via the Williamson ether synthesis. This reaction proceeds through an S_N2 mechanism where the alkoxide of 1-(4-bromophenyl)ethanol, formed by deprotonation with a strong base, acts as a nucleophile to attack the electrophilic methyl iodide.

Protocol 1: Methylation using Sodium Hydride in Tetrahydrofuran

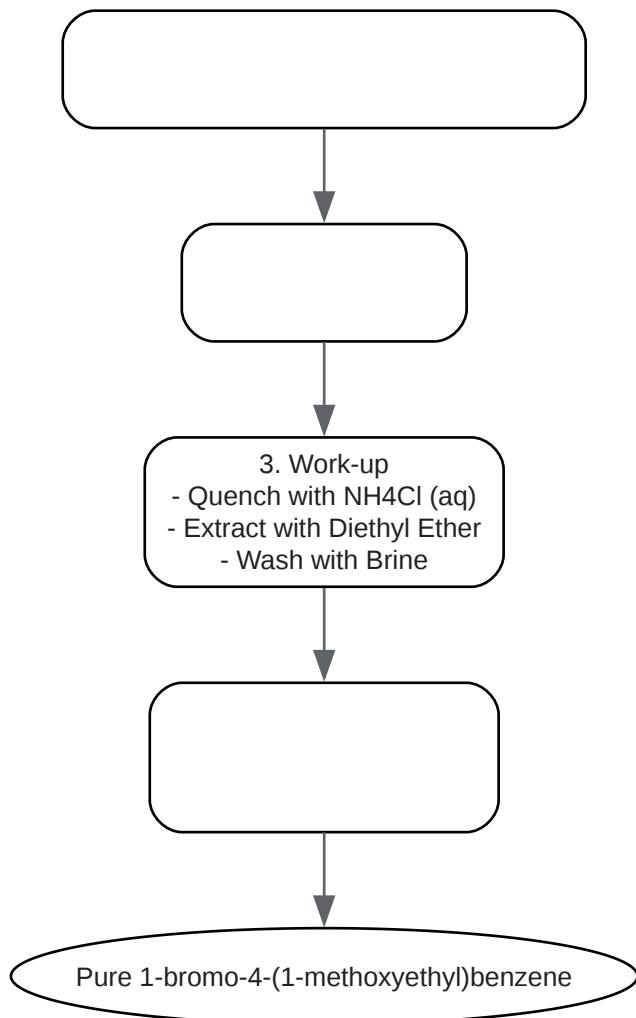
This protocol is adapted from established procedures for the methylation of secondary alcohols.

Materials:


- 1-(4-bromophenyl)ethanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Methyl iodide (CH_3I)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Septum and needles
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation of the Alkoxide:
 - In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
 - Cool the suspension to 0 °C using an ice bath.
 - Slowly add a solution of 1-(4-bromophenyl)ethanol (1.0 equivalent) in anhydrous THF to the NaH suspension via a syringe or dropping funnel.
 - Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.
- Methylation:
 - Cool the freshly prepared alkoxide solution back to 0 °C.
 - Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification:
 - Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-bromo-4-(1-methoxyethyl)benzene.


Visualizing the Synthesis and Workflow

To aid in the understanding of the chemical transformation and the experimental process, the following diagrams have been generated.

[Click to download full resolution via product page](#)

Caption: Reaction mechanism for the methylation of 1-(4-bromophenyl)ethanol.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 1-bromo-4-(1-methoxyethyl)benzene.

Applications in Drug Development

Brominated organic compounds are of significant interest in medicinal chemistry. The introduction of a bromine atom can enhance the binding affinity of a molecule to its biological target through halogen bonding and can also serve as a site for further chemical elaboration. The product of this synthesis, 1-bromo-4-(1-methoxyethyl)benzene, can be utilized as a precursor for a variety of more complex molecules with potential therapeutic applications. For instance, the bromo-functional group can be readily converted to other functionalities or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build larger molecular scaffolds. While specific biological activities of 1-bromo-4-(1-methoxyethyl)benzene are not extensively

reported, related bromophenol derivatives have demonstrated a range of biological activities, including antioxidant and anticancer properties. This suggests that derivatives of 1-bromo-4-(1-methoxyethyl)benzene could be promising candidates for further investigation in drug discovery programs.

Safety Precautions

- Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Methyl Iodide (CH₃I): Is a toxic and volatile substance. It is a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation and skin contact.
- Tetrahydrofuran (THF): Is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources. Ensure the use of freshly distilled or inhibitor-stabilized THF.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-bromo-4-(1-methoxyethyl)benzene (C9H11BrO) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]

- To cite this document: BenchChem. [Application Notes and Protocols: Methylation of 1-(4-bromophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278683#methylation-of-1-4-bromophenyl-ethanol-using-methyl-iodide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com